molecular formula C21H20ClN5O2S B2814378 N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide CAS No. 1251627-46-9

N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

Cat. No.: B2814378
CAS No.: 1251627-46-9
M. Wt: 441.93
InChI Key: PRKHIBSOMUZJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (CAS 1251706-96-3, BG16694) is a heterocyclic compound featuring an isothiazole core substituted with a pyridin-2-yl group, a 4-(2-chlorophenyl)piperazine-1-carbonyl moiety, and an acetamide side chain. Its molecular formula is C₂₁H₂₀ClN₅O₂S, with a molecular weight of 441.93 g/mol .

Properties

IUPAC Name

N-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKHIBSOMUZJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl

Biological Activity

N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring multiple pharmacophoric elements, which contribute to its biological activity. The molecular formula is C22H22ClN3OC_{22}H_{22}ClN_3O, and it possesses a molecular weight of 377.88 g/mol. The key structural components include:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Isothiazole ring : Associated with antimicrobial and anticancer properties.
  • Chlorophenyl group : Often linked to enhanced potency in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds in the literature have shown inhibition of fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels. This inhibition can lead to analgesic effects by increasing endogenous cannabinoid concentrations .
  • Anticonvulsant Activity : Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. For instance, related compounds demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects .
  • Antimicrobial Activity : The presence of the isothiazole ring is often associated with antimicrobial properties, making this compound a potential candidate for further investigation in treating infections .

Anticonvulsant Activity

A study evaluated a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant anticonvulsant effects in the maximal electroshock (MES) test, particularly at doses ranging from 30 to 300 mg/kg .

CompoundDose (mg/kg)MES Protection (%)Comments
1210080Effective against MES seizures
13300100Complete protection at 4h post-administration

FAAH Inhibition

In another study focusing on FAAH inhibitors, compounds similar to this compound were shown to increase levels of endocannabinoids in the brain, providing analgesic effects in models of neuropathic pain .

CompoundIC50 (μM)Analgesic EffectModel Used
JNJ-1661010<0.1SignificantRat model
Similar Compound<0.15ModerateSpinal nerve ligation

Scientific Research Applications

Oncology Applications

Recent studies have highlighted the potential of this compound as an eIF4A3 inhibitor , which is significant for cancer research. The eIF4A3 protein plays a role in the regulation of gene expression related to tumor growth.

Case Studies

  • Inhibition Studies : A novel series of compounds similar to N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide demonstrated potent inhibition of eIF4A3 with IC50 values as low as 0.05 μM . These compounds exhibited favorable pharmacokinetic profiles and showed antitumor efficacy in vivo without significant toxicity, indicating their potential as therapeutic agents.
CompoundIC50 (μM)T/C Value (%)Toxicity
Compound 1o0.1054%Low
Compound 1q0.1429%Low

Neuropharmacological Applications

The compound's structural features suggest potential neuroprotective properties, particularly through modulation of neurotransmitter systems.

Neuroprotection Mechanism

Research indicates that compounds with similar structures can modulate NMDA receptors, which are critical in synaptic plasticity and neuroprotection . The antioxidant properties associated with these compounds may protect against oxidative stress-related neuronal damage.

Case Studies

  • Neuroprotective Effects : In experimental models of neurodegenerative diseases, compounds that inhibit NMDA receptor activity have shown promise in preventing neuronal death and preserving cognitive function . This suggests that this compound could be explored further for its neuroprotective capabilities.

Pharmacological Profiling

The pharmacological profiling of this compound includes assessing its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).

Advanced Profiling Techniques

Recent advancements in computational models have improved the understanding of ligand-receptor interactions, allowing for more accurate predictions of the compound's pharmacological profile . This can aid in identifying optimal therapeutic uses and minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Carbonyl Derivatives

Several analogs share the piperazine-carbonyl scaffold but differ in substituents on the benzoyl ring or heterocyclic core:

Compound ID/Name Substituent on Piperazine Carbonyl Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Reference
BG16694 (Target Compound) 2-Chlorophenyl Isothiazole 441.93 Not reported
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl Pyridine-benzoic acid 530 241–242
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-Difluorobenzoyl Pyridine-benzoic acid 464 263–266
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e) 3-(Trifluoromethyl)benzoyl Pyridine-benzoic acid 538 190–193

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃, -F) on the benzoyl ring enhance thermal stability, as seen in the higher melting points of 8b (241–242°C) and 8c (263–266°C) compared to BG16694 (data unreported) .

Heterocyclic Core Modifications

Replacement of the isothiazole core with other heterocycles alters pharmacological profiles:

Compound ID/Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
BG16694 Isothiazole Acetamide, pyridin-2-yl 441.93 Not reported
[4-Amino-3-(pyridin-2-yl)-1,2-thiazol-5-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone Thiazole Amino-thiazole, 3-chlorophenyl 399.9 Not reported
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Triazole Triazole-thioacetamide, pyridin-4-yl ~400–450 (estimated) Antimicrobial, anti-inflammatory
N-(Pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline Isoxazole Trifluoromethoxy, pyridin-3-yl 418.34 Not reported

Key Observations :

  • Thiazole and triazole cores (e.g., and ) may improve metabolic stability due to reduced ring strain compared to isothiazole .

Functional Group Replacements

Acetamide vs. Sulfonamide Derivatives
Compound ID/Name Functional Group Key Structural Features Molecular Weight (g/mol) Reference
BG16694 Acetamide Isothiazole, pyridin-2-yl 441.93
N-(4-Butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Sulfonamide Benzenesulfonamide, 4-butylphenyl 526.10

Key Observations :

  • Sulfonamide derivatives () exhibit higher molecular weights (~526 g/mol) and likely improved solubility due to the sulfonamide group’s polarity compared to acetamide .

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Condensation to form the isothiazole core.
  • Substitution reactions to introduce the 2-chlorophenylpiperazine and pyridin-2-yl groups.
  • Acetamide functionalization via nucleophilic acyl substitution . Characterization methods :
  • NMR spectroscopy (1H, 13C) to confirm connectivity and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to specific protons (e.g., piperazine NH, pyridinyl aromatic protons) to verify regiochemistry .
  • Mass Spectrometry (MS) : Detect molecular ion peaks and rule out side products.
  • HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) .
  • FT-IR : Confirm carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can conflicting reports on synthesis yields be resolved?

Discrepancies often arise from variations in:

  • Reaction conditions (e.g., inert atmosphere, temperature gradients).
  • Catalyst choice (e.g., Pd-based vs. Cu-mediated coupling). Methodological solutions :
  • Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity).
  • Employ computational reaction path analysis (e.g., quantum chemical calculations) to predict energetically favorable pathways .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with modifications in:
SubstituentBiological ImpactExample Compounds
PiperazineEnhanced receptor bindingCompound in
PyridinylImproved solubilityCompound in
ChlorophenylIncreased lipophilicityCompound in
  • Molecular docking : Predict binding affinities to targets (e.g., serotonin receptors) using software like AutoDock .

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Reaction path searching : Use quantum mechanics (e.g., DFT) to model transition states and intermediates.
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular dynamics simulations : Study solvent effects and conformational stability of intermediates .

Q. What experimental approaches validate hypothesized biological targets?

  • In vitro binding assays : Screen against receptor panels (e.g., GPCRs, kinases).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Cellular assays : Measure downstream effects (e.g., cAMP levels for GPCR activity) .

Methodological Guidance for Data Interpretation

Q. How to resolve spectral ambiguities in complex NMR data?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., piperazine protons vs. pyridinyl protons).
  • Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in piperazine) .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for high-purity crystals .

Tables for Comparative Analysis

Q. Table 1: Key Structural Analogs and Their Activities

Compound IDStructural VariationObserved ActivityReference
Analog A4-FluorophenylAnti-inflammatory
Analog BTrifluoromethylAntimicrobial
Analog CMethanesulfonylKinase inhibition

Q. Table 2: Optimal Reaction Conditions for Piperazine Coupling

ParameterCondition 1Condition 2
Temperature80°C60°C
SolventDMFTHF
CatalystPd(OAc)₂CuI
Yield65%45%
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.